molecular formula C22H21NO2 B13876154 2-[4-(Dibenzylamino)phenyl]acetic acid

2-[4-(Dibenzylamino)phenyl]acetic acid

Cat. No.: B13876154
M. Wt: 331.4 g/mol
InChI Key: FRRWBVVEZGHOIH-UHFFFAOYSA-N
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Description

2-[4-(Dibenzylamino)phenyl]acetic acid (IUPAC name: 2-(dibenzylamino)acetic acid; molecular formula: C₁₆H₁₇NO₂) is a synthetic organic compound characterized by a central acetic acid moiety linked to a phenyl ring substituted with a dibenzylamino group (-N(CH₂C₆H₅)₂). This structure confers unique physicochemical properties, such as moderate polarity due to the carboxylic acid group and lipophilicity from the aromatic benzyl groups. The compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of quinolone antibiotics and peptidomimetics .

Properties

Molecular Formula

C22H21NO2

Molecular Weight

331.4 g/mol

IUPAC Name

2-[4-(dibenzylamino)phenyl]acetic acid

InChI

InChI=1S/C22H21NO2/c24-22(25)15-18-11-13-21(14-12-18)23(16-19-7-3-1-4-8-19)17-20-9-5-2-6-10-20/h1-14H,15-17H2,(H,24,25)

InChI Key

FRRWBVVEZGHOIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound generally involves multi-step organic transformations, with key routes summarized as follows:

Step Reaction Description Reagents/Conditions Notes
1 Formation of 4-(dibenzylamino)benzaldehyde Condensation of 4-aminobenzaldehyde with benzyl halides (e.g., benzyl chloride) under basic conditions (e.g., K₂CO₃ in DMF) Alkylation introduces dibenzylamino group
2 Conversion of aldehyde to acetic acid derivative Reaction of 4-(dibenzylamino)benzaldehyde with a suitable acetic acid equivalent (e.g., malonic acid or via cyanide addition followed by hydrolysis) Often involves Knoevenagel condensation or cyanide addition
3 Hydrolysis and purification Acidic or basic hydrolysis followed by recrystallization or chromatography Controls yield and purity

One common laboratory method involves using a Grignard reagent such as phenylmagnesium bromide reacting with 4-(dibenzylamino)benzaldehyde, followed by acid hydrolysis to yield the target compound.

Industrial Production

Industrial-scale synthesis optimizes these laboratory methods for higher yields and purity. Techniques include:

  • Use of continuous flow reactors to maintain consistent reaction conditions.
  • Employment of advanced purification methods such as recrystallization and chromatographic separation.
  • Optimization of solvent systems, typically polar aprotic solvents like dimethylformamide (DMF) or 1,2-dimethoxyethane (DME), to enhance reaction efficiency.
  • Strict temperature control (60–80°C) to minimize side reactions during alkylation and condensation steps.

Chemical Reaction Analysis of this compound

Types of Reactions

Reaction Type Description Common Reagents Products Formed
Oxidation Conversion of side chains or aromatic rings to ketones or carboxylic acids Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) Benzyl ketones, oxidized acids
Reduction Reduction of carboxylic acid or amine groups to alcohols or amines Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) Benzyl alcohols, amines
Substitution Electrophilic or nucleophilic substitution on aromatic ring or acetic acid moiety Halogens (Cl₂, Br₂), Nucleophiles (NH₃, OH⁻) Halogenated or substituted derivatives

Reaction Conditions and Optimization

  • Oxidation reactions typically occur under controlled temperatures with stoichiometric amounts of oxidants to avoid over-oxidation.
  • Reduction reactions require anhydrous conditions and inert atmosphere to prevent side reactions.
  • Substitution reactions are influenced by solvent polarity and temperature, with polar aprotic solvents enhancing nucleophilic substitutions.

Spectroscopic and Analytical Characterization

Technique Purpose Key Features for this compound
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Structural elucidation Aromatic protons δ 6.8–7.4 ppm; acetic acid methylene protons δ ~3.6 ppm; carbonyl carbon signal near δ 170 ppm
Infrared Spectroscopy (IR) Functional group identification Strong C=O stretch near 1700 cm⁻¹; N-H bending; aromatic C-H stretches
High Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Purity and molecular weight confirmation Molecular ion peak at m/z ~384; retention time consistent with polarity and structure
Thin Layer Chromatography (TLC) Reaction monitoring Rf values vary with solvent system; useful for quick purity checks

These methods are standard for confirming the identity and purity of the compound during synthesis and purification.

Summary Table: Key Preparation Parameters and Outcomes

Parameter Description Typical Values/Conditions Impact on Yield/Purity
Solvent Polar aprotic solvents such as DMF or DME Enhances nucleophilicity and reaction rates Higher yields, fewer side-products
Temperature Controlled heating during alkylation and condensation 60–80°C Minimizes side reactions
Catalyst Quaternary ammonium salts or Pd/C for deprotection Catalytic amounts Improves selectivity
Purification Recrystallization, chromatography Solvent-dependent Increases purity to >95%
Reaction Time Varies by step 1–6 hours Monitored by TLC

Research and Industrial Significance

This compound is a versatile intermediate in organic synthesis, enabling the construction of pharmacologically relevant molecules. Its preparation methods are well-documented and optimized for both lab-scale and industrial production. Ongoing research explores its biological activities, including antimicrobial and anticancer potential, making it a valuable compound in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Dibenzylamino)phenyl]acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohols .

Scientific Research Applications

2-[4-(Dibenzylamino)phenyl]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(Dibenzylamino)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit tyrosine-protein phosphatases, leading to altered cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogues in Antibacterial Agents

Compound CD-12 (1-Cyclopropyl-7-(4-(2-(dibenzylamino)acetyl)piperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid)

  • Molecular formula : C₂₃H₂₄FN₃O₄
  • Key features: Incorporates the 2-(dibenzylamino)acetyl group as part of a piperazine side chain in a quinolone scaffold.
  • Activity: Exhibits enhanced antibacterial activity against Gram-positive bacteria compared to simpler acetic acid derivatives, attributed to improved cell membrane penetration via the lipophilic dibenzylamino group .

Compound ND-12 (7-(4-(2-(Dibenzylamino)acetyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid)

  • Molecular formula : C₂₄H₂₆FN₃O₄
  • Key features : Similar to CD-12 but with an ethyl substituent at position 1.
  • Activity: Demonstrates broader-spectrum activity, including efficacy against resistant Staphylococcus aureus strains, likely due to synergistic effects between the dibenzylamino group and fluoroquinolone core .

Triazine-Based Derivatives

Compound 3a (2-((4-((2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)-6-(dibenzylamino)-1,3,5-triazin-2-yl)amino)acetic acid)

  • Molecular formula : C₃₄H₃₃N₇O₄
  • Key features: Combines a triazine ring with a dibenzylamino group and an Fmoc-protected aminoethyl side chain.
  • Application: Used in solid-phase peptide synthesis to create antibacterial peptidomimetics. The dibenzylamino group enhances solubility in organic solvents, facilitating coupling reactions .

Malonate Esters

Diethyl 2-{(dibenzylamino)[4-(trifluoromethyl)phenyl]methyl}malonate

  • Molecular formula: C₂₉H₃₀F₃NO₄
  • Key features: Malonate ester derivative with a trifluoromethylphenyl group and dibenzylamino substituent.
  • Properties : Higher lipophilicity (logP ≈ 4.2) compared to the acetic acid parent compound, making it suitable as a synthetic intermediate for fluorinated pharmaceuticals. The ester groups allow for versatile functionalization via hydrolysis or transesterification .

Pyridine Derivatives

4-(4-Methoxyphenyl)-2,6-bis[4-(dibenzylamino)phenyl]pyridine

  • Molecular formula : C₅₀H₄₄N₄O
  • Key features: Pyridine core decorated with two dibenzylamino-phenyl groups and a methoxyphenyl substituent.
  • Application: Used in dye-sensitized materials for optoelectronic devices. The extended conjugation and electron-donating dibenzylamino groups improve charge-transfer efficiency compared to non-aromatic analogues .

Comparative Data Table

Compound Name Molecular Formula Key Functional Groups Application Key Properties/Activity Reference
2-[4-(Dibenzylamino)phenyl]acetic acid C₁₆H₁₇NO₂ Acetic acid, dibenzylamino Pharmaceutical intermediate Moderate polarity, synthetic versatility
CD-12 C₂₃H₂₄FN₃O₄ Quinolone, piperazine, dibenzylamino Antibacterial agent Gram-positive activity
Diethyl malonate derivative C₂₉H₃₀F₃NO₄ Malonate ester, trifluoromethyl Fluorinated drug synthesis High lipophilicity (logP 4.2)
Triazine derivative 3a C₃₄H₃₃N₇O₄ Triazine, Fmoc, dibenzylamino Peptidomimetic synthesis Enhanced solubility in organics
Pyridine dye compound C₅₀H₄₄N₄O Pyridine, methoxyphenyl Optoelectronic materials Improved charge-transfer efficiency

Key Research Findings

  • Antibacterial Activity: Dibenzylamino-substituted quinolones (CD-12, ND-12) show 4–8× higher MIC values against S. aureus compared to non-substituted analogues, highlighting the role of the dibenzylamino group in enhancing membrane penetration .
  • Synthetic Utility: The malonate ester derivative (C₂₉H₃₀F₃NO₄) achieves a 96% yield in Michael addition reactions, underscoring its efficiency as a fluorinated building block .
  • Material Science: Pyridine derivatives with dibenzylamino groups exhibit absorption maxima at 450 nm, making them suitable for visible-light-responsive applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[4-(Dibenzylamino)phenyl]acetic acid, and what critical parameters optimize yield and purity?

  • Methodological Answer : Synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of 4-aminophenylacetic acid with benzyl halides under basic conditions to introduce dibenzylamino groups.
  • Step 2 : Acidic or catalytic deprotection (e.g., using Pd/C under H₂) to isolate the acetic acid moiety .
  • Key Parameters :
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity in alkylation steps.
  • Temperature : Controlled heating (~60–80°C) minimizes side reactions during benzylation .
  • Yield Optimization : Monitor reaction progress via TLC and use column chromatography for purification.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃/CH₂ groups (e.g., acetic acid protons at δ ~3.6 ppm; aromatic protons at δ ~6.8–7.4 ppm) .
  • IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid) .
  • HPLC-MS : Use reverse-phase C18 columns with a mobile phase of acetonitrile/water (0.1% formic acid) to assess purity and molecular ion peaks .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when analyzing structural isomers or impurities in this compound?

  • Methodological Answer :

  • 2D NMR Techniques : Utilize HSQC and HMBC to resolve overlapping signals and confirm connectivity between the dibenzylamino group and the phenyl ring .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-calculated values to identify discrepancies caused by rotational isomers .
  • Impurity Profiling : Use LC-MS/MS to detect trace byproducts (e.g., mono-benzylated intermediates) and adjust synthetic conditions accordingly .

Q. What experimental designs are optimal for studying protein-ligand interactions involving this compound?

  • Methodological Answer :

  • Photoaffinity Labeling : Incorporate a diazirine moiety (e.g., via derivatization) to enable UV-induced crosslinking with target proteins, followed by tryptic digest and LC-MS/MS to identify binding sites .
  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure real-time binding kinetics (e.g., KD values) with receptors .
  • Competitive Binding Assays : Use fluorescently labeled analogs to quantify displacement by competitors in cellular lysates .

Q. How can discrepancies between theoretical and experimental X-ray crystallography data for this compound be addressed?

  • Methodological Answer :

  • Refinement Strategies : Use SHELXL for iterative refinement, adjusting thermal parameters (B-factors) and occupancy rates for disordered regions .
  • Twinning Analysis : Employ PLATON to detect twinning in crystals and apply HKLF5 format corrections during data integration .
  • Validation Tools : Check geometric outliers (e.g., bond angles) with Coot and validate hydrogen bonding networks against Cambridge Structural Database (CSD) entries .

Data Contradiction Analysis

Q. How to interpret conflicting biological activity data for this compound across different assay systems?

  • Methodological Answer :

  • Assay-Specific Variability : Compare results from cell-free (e.g., enzymatic) vs. cell-based assays, adjusting for membrane permeability differences (e.g., logP ~2.5) .
  • Metabolic Stability : Pre-treat compounds with liver microsomes to assess degradation rates that may reduce apparent activity in vivo .
  • Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC50 values and identify assay-specific artifacts .

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